molecular formula C23H29N5O B2474787 N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide CAS No. 1170827-82-3

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2474787
CAS No.: 1170827-82-3
M. Wt: 391.519
InChI Key: JWLMMYQARQSOLO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzodiazole ring, a piperazine ring, and a dimethylphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole and piperazine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

  • Step 1: Synthesis of Benzodiazole Intermediate

      Reagents: 2-aminobenzylamine, formic acid

      Conditions: Reflux at 100°C for 4 hours

  • Step 2: Synthesis of Piperazine Intermediate

      Reagents: 1-methylpiperazine, acetic anhydride

      Conditions: Stirring at room temperature for 12 hours

  • Step 3: Coupling Reaction

      Reagents: Benzodiazole intermediate, piperazine intermediate, 2,3-dimethylphenylacetic acid

      Conditions: Catalytic amount of palladium on carbon (Pd/C), hydrogen atmosphere, room temperature

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid

    Reduction: H₂ with Pd/C catalyst

    Substitution: Sodium hydroxide (NaOH) in ethanol

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
  • **N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}ethanamide
  • **N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propionamide

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications that are not observed with similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-17-7-6-9-19(18(17)2)25-23(29)16-28-13-11-27(12-14-28)15-22-24-20-8-4-5-10-21(20)26(22)3/h4-10H,11-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLMMYQARQSOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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